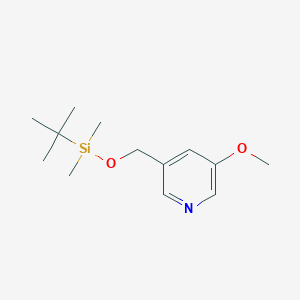
3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine
Descripción general
Descripción
3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 5-position and a tert-butyldimethylsilyloxy group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine typically involves the following steps:
Starting Materials: : The synthesis begins with 5-methoxypyridine as the starting material.
Protection of the Pyridine Nitrogen: : The pyridine nitrogen is protected using a suitable protecting group to prevent unwanted reactions.
Introduction of the tert-Butyldimethylsilyloxy Group: : The tert-butyldimethylsilyloxy group is introduced at the 3-position through a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole.
Methylation: : The methoxy group is introduced at the 5-position using a suitable methylating agent like methyl iodide.
Deprotection: : The protecting group on the pyridine nitrogen is removed to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: : Reduction reactions can be performed on the pyridine ring or the silyloxy group.
Substitution: : The methoxy and silyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Pyridine N-oxide: : Formed through oxidation of the pyridine ring.
Reduced Derivatives: : Various reduced forms of the pyridine ring or silyloxy group.
Substitution Products: : Different substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine is used in various scientific research applications, including:
Chemistry: : As a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : Studying the biological activity of pyridine derivatives and their potential as pharmaceuticals.
Medicine: : Investigating the compound's potential as a therapeutic agent or intermediate in drug synthesis.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would be specific to the context in which the compound is used.
Comparación Con Compuestos Similares
3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine is similar to other pyridine derivatives with different substituents. Some similar compounds include:
3-(Trimethylsilyloxy)methyl-5-methoxypyridine: : Similar structure but with a trimethylsilyloxy group instead of tert-butyldimethylsilyloxy.
3-(Ethylsilyloxy)methyl-5-methoxypyridine: : Another variation with an ethylsilyloxy group.
3-(Methoxy)methyl-5-methoxypyridine: : A simpler compound with only a methoxy group at the 3-position.
Propiedades
IUPAC Name |
tert-butyl-[(5-methoxypyridin-3-yl)methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(5,6)16-10-11-7-12(15-4)9-14-8-11/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZNOAMEUXEYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670126 | |
| Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045855-62-6 | |
| Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


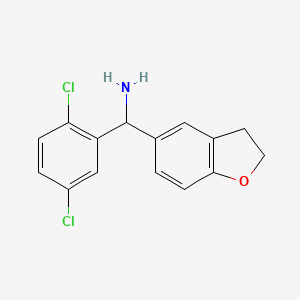
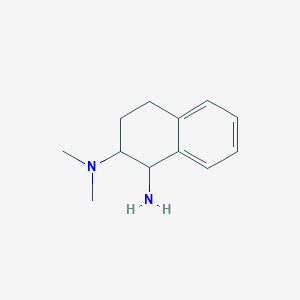
![2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519587.png)
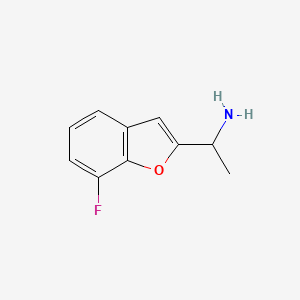
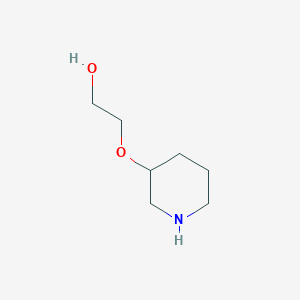
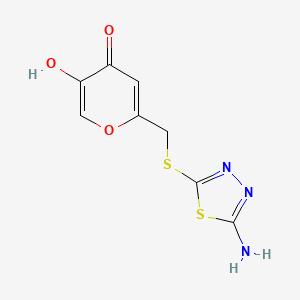
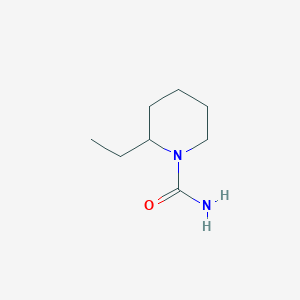
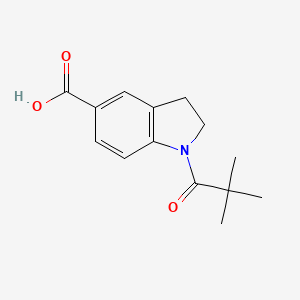
![Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate](/img/structure/B1519597.png)
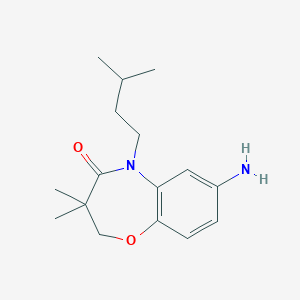
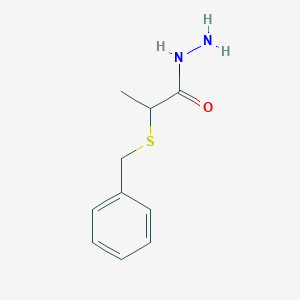
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride](/img/structure/B1519601.png)
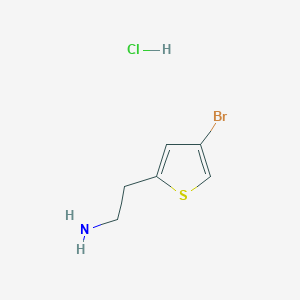
![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)
